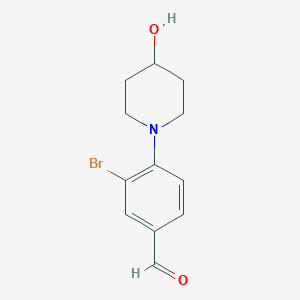
3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde
Overview
Description
3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H14BrNO2 . It has a molecular weight of 284.15 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde consists of a benzene ring substituted with a bromine atom, a hydroxypiperidinyl group, and an aldehyde group .Physical And Chemical Properties Analysis
The predicted melting point of 3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde is 440.7±45.0 °C and its predicted density is 1.523±0.06 g/cm3 .Scientific Research Applications
1. Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives
- Methods of Application : The compound 5-bromopyridine-2,3-diamine is reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This compound is then reacted with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .
- Results or Outcomes : The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .
2. Protection Against Myocardial Ischemia and Reperfusion Injury
- Summary of Application : 3-bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol isolated from marine red algae, has been shown to display anti-microbial, anti-oxidative, anti-cancer, anti-inflammatory, and free radical scavenging activities. It has potential protective effects against myocardial ischemia and reperfusion (IR) injury .
- Methods of Application : The potential protective effects of BDB against myocardial ischemia and reperfusion (IR) injury was investigated in an in vitro model mimicked by oxygen and glucose deprivation (OGD) in cardiomyocytes and in an in vivo model induced by coronary artery ligation in rats .
- Results or Outcomes : BDB attenuated the OGD-induced cytotoxicity in a dose-dependent manner, with no toxic effect when treated alone. BDB significantly decreased apoptosis and the cleavage of caspase-3 after OGD. It was found that OGD-induced oxidative stress, as evidenced by increases of reactive oxygen species (ROS) and lipid peroxidation, as well as mitochondrial dysfunction, were markedly attenuated by BDB treatment .
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-7-9(8-15)1-2-12(11)14-5-3-10(16)4-6-14/h1-2,7-8,10,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKBFCRCJMWPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-hydroxypiperidin-1-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1472817.png)
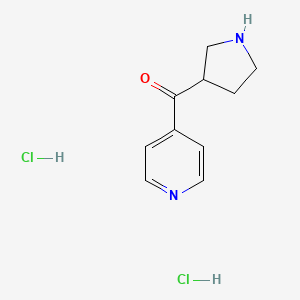
![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)
![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472823.png)
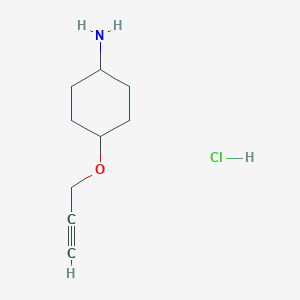
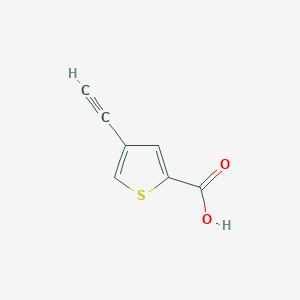
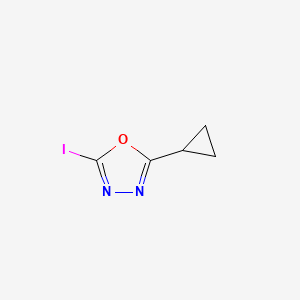
![(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1472829.png)
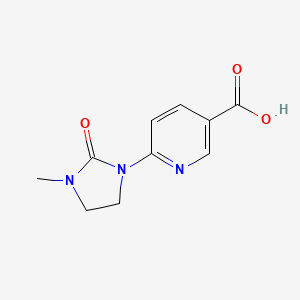
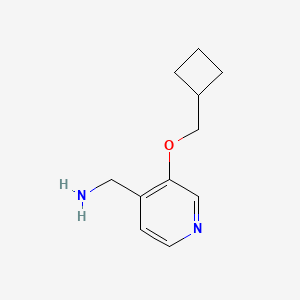
![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472834.png)
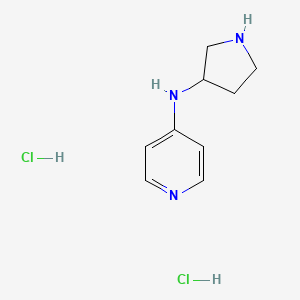
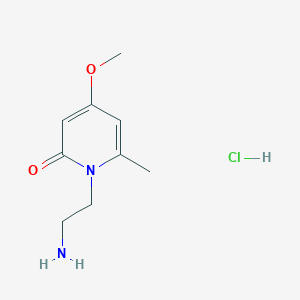
![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)